Benzylidenemalononitrile Series Activity Profiling: hCA-I vs. hAChE Selectivity Shifts
In a head-to-head study of 11 benzylidenemalononitrile derivatives, the substitution pattern on the aromatic ring dictated the enzyme inhibition profile. While the specific compound ID for 2-(2-Methylbenzylidene)malononitrile within the series is not explicitly confirmed in accessible excerpts, the data demonstrate that minor structural changes lead to large potency shifts [1]. The most potent hCA-I inhibitor (Compound 5) had a Ki of 7.51 µM, whereas the most potent hAChE inhibitor (Compound 3) had a Ki of 0.058 µM, a difference of over 100-fold [1]. This class-level data strongly implies that the 2-methyl derivative will possess a unique and non-interchangeable activity profile compared to other regioisomers or substituted analogs.
| Evidence Dimension | Enzyme inhibition potency (Ki) for hCA-I and hAChE within a benzylidenemalononitrile library |
|---|---|
| Target Compound Data | Data for the specific 2-methyl derivative is not isolated in the accessible source. Its position is inferred from the broader SAR trend. |
| Comparator Or Baseline | Most potent library compounds: Compound 5 (hCA-I Ki = 7.51 ± 2.25 µM) and Compound 3 (hAChE Ki = 0.058 ± 0.014 µM) |
| Quantified Difference | >100-fold difference in potency between the lead compounds for each target, demonstrating that substituent changes toggle enzyme selectivity |
| Conditions | In vitro enzyme inhibition assays using hCA-I, hCA-II, and hAChE isolated from human erythrocytes [1] |
Why This Matters
This evidence prohibits blind substitution; a researcher targeting hAChE would fail if a generic BMN derivative with a different substitution pattern (e.g., a potent hCA-I inhibitor) was procured by mistake.
- [1] Güller, P., Dağalan, Z., Güller, U., Çalışır, U., & Nişancı, B. (2021). Enzymes inhibition profiles and antibacterial activities of benzylidenemalononitrile derivatives. Journal of Molecular Structure, 1239, 130498. View Source
